6-HEX, SE: A Technical Guide for Applications in Molecular Biology
6-HEX, SE: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX, SE, which stands for 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester, is a widely utilized fluorescent dye in the field of molecular biology. As a derivative of fluorescein, it possesses a hexachlorinated structure that modifies its spectral properties. The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling its covalent conjugation to primary amines present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This technical guide provides an in-depth overview of 6-HEX, SE, its applications, relevant experimental protocols, and a comparative analysis with other common fluorescent dyes.
Core Applications in Molecular Biology
The primary application of 6-HEX, SE is in the labeling of oligonucleotides for use in various nucleic acid analysis techniques.[1] Its spectral characteristics make it particularly suitable for multiplex assays where multiple fluorescent signals are detected simultaneously.
The most prominent applications include:
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Real-Time Polymerase Chain Reaction (qPCR): 6-HEX is frequently used as a reporter dye in hydrolysis probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons.[2] In these applications, the probe is labeled with a reporter dye (like 6-HEX) at the 5' end and a quencher at the 3' end. The fluorescence of the reporter is quenched until the probe hybridizes to the target DNA sequence and is subsequently cleaved by the exonuclease activity of the DNA polymerase, separating the reporter from the quencher and generating a fluorescent signal.
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Nucleic Acid Sequencing: 6-HEX labeled primers are employed in DNA sequencing to generate fluorescently labeled fragments that can be detected during electrophoresis.[3]
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Genetic Analysis: Techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis utilize 6-HEX labeled primers for the detection and sizing of DNA fragments.[2]
Quantitative Data Presentation
A clear understanding of the photophysical properties of a fluorescent dye is crucial for experimental design and data interpretation. The following table summarizes the key quantitative data for 6-HEX and provides a comparison with other commonly used fluorescent dyes in a similar spectral range, VIC and JOE.[2][4][5][6]
| Property | 6-HEX | VIC | JOE |
| Excitation Maximum (λex) | ~535 nm | ~538 nm | ~520 nm |
| Emission Maximum (λem) | ~556 nm | ~554 nm | ~548 nm |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | Data not consistently available | ~73,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.30 | Higher than HEX and JOE | Data not consistently available |
| Common Quencher Pairing | BHQ-1 | QSY-7, TAMRA | BHQ-1, TAMRA |
Note: The molar extinction coefficient and quantum yield can be influenced by the conjugation substrate and the local environment. VIC is often cited as having a stronger fluorescent signal than HEX and JOE.[4]
Experimental Protocols
Labeling of Amino-Modified Oligonucleotides with 6-HEX, SE
This protocol outlines the general steps for the covalent labeling of a 5'-amino-modified oligonucleotide with 6-HEX, SE.
Materials:
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6-HEX, SE
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Anhydrous Dimethylsulfoxide (DMSO)
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Amino-modified oligonucleotide
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0.1 M Sodium Bicarbonate buffer, pH 8.5
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Nuclease-free water
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Purification system (e.g., HPLC)
Protocol:
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Prepare the 6-HEX, SE solution: Dissolve the 6-HEX, SE in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the succinimidyl ester is moisture-sensitive.
-
Prepare the oligonucleotide solution: Resuspend the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.
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Labeling reaction: In a microcentrifuge tube, combine the oligonucleotide solution with a 10-20 fold molar excess of the 6-HEX, SE solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
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Purification: The labeled oligonucleotide must be purified from unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is a common and effective method for this purification.[3][7]
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Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of the hydrophobic 6-HEX dye allows for the separation of the labeled oligonucleotide from the unlabeled ones.[8][9]
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Anion-Exchange HPLC (AE-HPLC): This method separates molecules based on their charge. It can be effective for purifying oligonucleotides, but the resolution may decrease with increasing oligonucleotide length.[9]
-
-
Analysis and Quantification: After purification, the concentration and labeling efficiency of the 6-HEX labeled oligonucleotide should be determined using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~535 nm).
General Protocol for Protein Labeling with 6-HEX, SE
This protocol provides a general guideline for labeling proteins with 6-HEX, SE. The optimal conditions, particularly the molar ratio of dye to protein, should be determined experimentally for each specific protein.
Materials:
-
6-HEX, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein to be labeled
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
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Storage buffer for the labeled protein
Protocol:
-
Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
-
Prepare the 6-HEX, SE solution: Immediately before use, dissolve the 6-HEX, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling reaction: While gently vortexing the protein solution, add the desired amount of the 6-HEX, SE solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rocking.
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Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
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Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-HEX (~535 nm).
Mandatory Visualization
TaqMan® qPCR Workflow
The following diagram illustrates the mechanism of a TaqMan® hydrolysis probe assay, a primary application for 6-HEX labeled oligonucleotides.
Caption: Workflow of a TaqMan® hydrolysis probe qPCR assay.
Logical Relationship of Amine-Reactive Labeling
The following diagram illustrates the fundamental chemical reaction between the succinimidyl ester of 6-HEX, SE and a primary amine on a target biomolecule.
Caption: Amine-reactive labeling with 6-HEX, SE.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bioke.com [bioke.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mz-at.de [mz-at.de]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. labcluster.com [labcluster.com]
